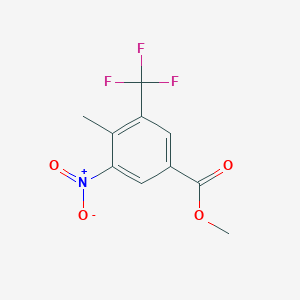

Methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate

Beschreibung

Methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate is a multifunctional aromatic ester characterized by a benzoate backbone substituted with methyl, nitro, and trifluoromethyl groups at positions 4, 3, and 5, respectively. This compound is of significant interest in medicinal and agrochemical research due to the combined electronic effects of its substituents: the nitro group (electron-withdrawing), trifluoromethyl (strongly electron-withdrawing), and methyl (electron-donating).

Eigenschaften

Molekularformel |

C10H8F3NO4 |

|---|---|

Molekulargewicht |

263.17 g/mol |

IUPAC-Name |

methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C10H8F3NO4/c1-5-7(10(11,12)13)3-6(9(15)18-2)4-8(5)14(16)17/h3-4H,1-2H3 |

InChI-Schlüssel |

PTTSVIJOELCWKY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 4-methyl-5-(trifluoromethyl)benzoate. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the meta position relative to the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Hydrolysis: Aqueous sodium hydroxide or sulfuric acid.

Major Products Formed

Reduction: Methyl 4-methyl-3-amino-5-(trifluoromethyl)benzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-methyl-3-nitro-5-(trifluoromethyl)benzoic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound’s derivatives are explored for their potential biological activities, including anti-inflammatory and antimicrobial properties.

Materials Science: It is used in the development of advanced materials with specific electronic and optical properties due to the presence of the trifluoromethyl group.

Wirkmechanismus

The mechanism of action of Methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate largely depends on its functional groups:

Nitro Group: Acts as an electron-withdrawing group, influencing the compound’s reactivity and interaction with biological targets.

Trifluoromethyl Group: Enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Methyl Ester Group: Can undergo hydrolysis to release the active carboxylic acid form, which may interact with specific enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers

Several nitro- and trifluoromethyl-substituted benzoates exhibit structural similarities but differ in substituent positions, leading to distinct properties:

Key Insight : The target compound’s 3-nitro and 5-CF₃ arrangement creates a sterically crowded meta/para configuration, which may hinder electrophilic substitution reactions compared to ortho-substituted analogues.

Functional Group Variations

Trifluoromethyl-Substituted Esters

- Methyl 3-(trifluoromethyl)benzoate (CAS 2557-13-3): Lacks nitro and methyl groups. Simpler structure with higher solubility in nonpolar solvents due to fewer substituents .

- Methyl 4-(trifluoromethyl)benzoate (CAS 2967-66-0): Only CF₃ at position 3. Reduced steric hindrance and lower molecular weight (228.17 g/mol vs. target compound’s ~293.19 g/mol) .

Amino and Halogen Derivatives

- Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate (CAS 1698027-36-9): Substitution of nitro with amino (electron-donating) and addition of chlorine.

Substituent-Driven Reactivity

- Nitro Group Impact : The 3-nitro group in the target compound enhances electrophilic substitution resistance compared to Methyl 4-(difluoromethoxy)-3-methyl-5-(trifluoromethyl)benzoate (CAS 2705006-42-2), where difluoromethoxy provides weaker electron withdrawal .

- Methyl Ester vs. Carboxylic Acid : Analogues like 3-Nitro-5-(trifluoromethyl)benzoic acid (CAS 328-80-3) lack the ester group, resulting in higher acidity (pKa ~2-3) and reduced lipid solubility .

Biologische Aktivität

Methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate is a compound of increasing interest in biological research due to its potential therapeutic applications and unique chemical properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate features a nitro group and a trifluoromethyl group, which significantly influence its biological interactions. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, while the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration.

The biological activity of this compound is largely attributed to the following mechanisms:

- Bioreduction : The nitro group can be reduced to form an amino group, which may enhance the compound's reactivity and ability to bind to biological targets.

- Lipophilicity : The trifluoromethyl group increases the compound's ability to cross lipid membranes, potentially enhancing its bioavailability and efficacy in cellular environments .

Biological Activities

Research indicates that Methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anti-inflammatory Properties : The compound has been explored for its potential to modulate inflammatory responses, which could have implications for treating inflammatory diseases.

- Enzyme Inhibition : It has been investigated as a precursor for pharmaceuticals targeting specific enzymes or receptors involved in various biological processes .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of Methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate:

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Testing

In a recent study, Methyl 4-methyl-3-nitro-5-(trifluoromethyl)benzoate was tested against various bacterial strains. Results indicated significant antimicrobial activity, particularly against Gram-positive bacteria. The study concluded that further optimization of the compound could lead to effective new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound. Researchers found that it could inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be leveraged for therapeutic purposes in diseases characterized by excessive inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.